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Abstract
AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide

receptor 1 (RXFP1), currently in clinical development for the treatment of heart failure. This

document provides an in-depth technical overview of the discovery, mechanism of action, and

preclinical and clinical development of AZD5462. It includes a summary of key quantitative

data, detailed experimental methodologies for pivotal studies, and visualizations of the relevant

biological pathways and development workflows.

Introduction
Heart failure remains a significant global health challenge with high rates of morbidity and

mortality. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising

therapeutic target due to the pleiotropic effects of its endogenous ligand, relaxin-2, which

include vasodilation, anti-fibrotic, and anti-inflammatory properties. AZD5462 was developed

as a small molecule mimetic of relaxin-2, aiming to provide a convenient oral therapy for

chronic heart failure management.

Discovery and Optimization
The journey to AZD5462 began with the high-throughput screening identification of the small

molecule ML290. Subsequent optimization efforts led to the development of a more potent but
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metabolically unstable and poorly soluble agonist, AZ7976. Through a focused medicinal

chemistry campaign, AZD5462 was identified, demonstrating improved pharmacokinetic

properties and a favorable safety profile, ultimately leading to its selection as a clinical

candidate.

Mechanism of Action
AZD5462 functions as a selective allosteric agonist of RXFP1. Upon binding, it activates

downstream signaling pathways traditionally associated with relaxin-2, including the stimulation

of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-

regulated kinase (ERK).

RXFP1 Signaling Pathway
The activation of RXFP1 by AZD5462 initiates a cascade of intracellular events. The receptor

primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent

increase in intracellular cAMP levels. Additionally, AZD5462 has been shown to induce the

phosphorylation of ERK1/2, another key signaling node involved in cellular processes such as

growth and differentiation.
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Caption: AZD5462-mediated RXFP1 signaling cascade.
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Quantitative Data Summary
In Vitro Potency
The potency of AZD5462 was assessed in various cell-based assays.

Assay Cell Line Species Parameter Value Reference

cAMP

Production
CHO Human pEC50 7.7 [1]

cAMP

Production
HEK-293 Human pEC50 7.4 [1]

cAMP

Production
HEK-293

Cynomolgus

Monkey
pEC50 7.4 [1]

cAMP

Production
CHO Rat pEC50 5.29 [1]

cAMP

Production
- - EC50 17 nM [2]

cGMP

Production
- - EC50 50 nM [2]

ERK

Phosphorylati

on

- - EC50 6.3 nM [2]

Preclinical Pharmacokinetics
Pharmacokinetic properties of AZD5462 were evaluated in rats and cynomolgus monkeys.[1]
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Specie
s

Route
Dose
(mg/kg
)

Cleara
nce
(mL/mi
n/kg)

Volum
e of
Distrib
ution
(L/kg)

Cmax
(µM/L)

IV
Half-
life (h)

Oral
Half-
life (h)

Oral
Bioava
ilabilit
y (%)

Rat IV 2 24 0.98 - 1.2 - -

Rat Oral 1 - - 0.23 - 2.9 58

Monkey IV 2 9.1 0.56 - 4.7 - -

Monkey Oral 5 - - 0.94 - 7.2 12

Human Pharmacokinetics (Phase I Study)
A first-in-human, single-blind, placebo-controlled study assessed the safety, tolerability, and

pharmacokinetics of AZD5462 in healthy volunteers.

Study Part Dose Tmax (median, h)
Terminal Half-life
(geometric mean,
h)

Single Ascending

Dose (SAD)
20 - 1000 mg 0.53 - 1.75 3 - 6

Multiple Ascending

Dose (MAD)

40 - 500 mg BID for

10 days
Not Reported Not Reported

Exposure to AZD5462 increased more than proportionately with the dose.

Safety and Selectivity
AZD5462 has demonstrated a favorable safety profile with no significant off-target effects

observed in preclinical safety panels. It showed no risk of CYP450 enzyme inhibition, no time-

dependent inhibition of CYP3A4/5, no hERG toxicity, and no Ames toxicity.[3][4]

Experimental Protocols
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While the specific, detailed protocols from the primary research are not publicly available, the

following sections describe the general methodologies for the key experiments based on

standard practices.

cAMP Production Assay (HTRF-based)
This assay quantifies the intracellular accumulation of cAMP following stimulation of RXFP1 by

AZD5462.

cAMP Assay Workflow

Start Plate RXFP1-expressing
cells in assay plates Incubate overnight Add phosphodiesterase

inhibitor (e.g., IBMX)
Add serial dilutions

of AZD5462
Incubate for stimulation
(e.g., 30 min at 37°C)

Lyse cells and add
HTRF reagents

(cAMP-d2 and anti-cAMP cryptate)

Incubate for detection
(e.g., 1 hr at RT)

Read plate on HTRF-
compatible reader

Analyze data and
calculate EC50 End

Click to download full resolution via product page

Caption: Generalized workflow for a HTRF-based cAMP assay.

Methodology:

Cell Plating: Cells stably expressing the human RXFP1 receptor are seeded into 384-well

plates and cultured overnight.

Compound Addition: The culture medium is removed, and cells are incubated with a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, serial

dilutions of AZD5462 are added.

Stimulation: The plates are incubated at 37°C for a defined period (e.g., 30 minutes) to allow

for receptor stimulation and cAMP production.

Detection: Cells are lysed, and Homogeneous Time-Resolved Fluorescence (HTRF)

detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP

analog) are added.

Signal Measurement: After incubation at room temperature, the HTRF signal is read on a

compatible plate reader. The signal is inversely proportional to the amount of cAMP
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produced by the cells.

Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations.

The data are then fitted to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (AlphaScreen-based)
This assay measures the phosphorylation of ERK1/2 as a downstream marker of RXFP1

activation.

ERK Phosphorylation Assay Workflow

Start Plate RXFP1-expressing
cells and serum-starve

Add serial dilutions
of AZD5462

Incubate for stimulation
(e.g., 5-10 min at 37°C) Lyse cells Transfer lysate to

assay plate
Add AlphaScreen beads

(anti-pERK and anti-total ERK)
Incubate for detection

(e.g., 2 hrs at RT)
Read plate on AlphaScreen-

compatible reader
Analyze data and
calculate EC50 End

Click to download full resolution via product page

Caption: Generalized workflow for an AlphaScreen-based ERK phosphorylation assay.

Methodology:

Cell Culture and Starvation: RXFP1-expressing cells are plated and then serum-starved to

reduce basal levels of ERK phosphorylation.

Compound Treatment: Cells are treated with various concentrations of AZD5462 for a short

period (e.g., 5-10 minutes) at 37°C.

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular proteins.

Detection: The cell lysate is transferred to an assay plate, and AlphaScreen Acceptor beads

conjugated to an anti-phospho-ERK antibody and Donor beads conjugated to an anti-total

ERK antibody are added.

Signal Measurement: In the presence of phosphorylated ERK, the beads are brought into

proximity, generating a chemiluminescent signal that is measured on a compatible plate

reader.
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Data Analysis: The signal is normalized to the total ERK levels, and the EC50 value is

determined by fitting the data to a dose-response curve.

Cynomolgus Monkey Model of Heart Failure
The therapeutic potential of AZD5462 was evaluated in a translational model of heart failure in

aged, obese cynomolgus monkeys with reduced ejection fraction.[5][6]

Methodology:

Model Induction: Aged, obese cynomolgus monkeys are used as they naturally develop

cardiac dysfunction analogous to human heart failure with reduced ejection fraction.

Treatment: Animals are treated with AZD5462 or a vehicle control for a specified period (e.g.,

8 weeks).

Efficacy Assessment: Cardiac function is monitored at baseline and at various time points

during and after the treatment period using techniques such as echocardiography to

measure parameters like left ventricular ejection fraction (LVEF).

Safety Monitoring: Key safety parameters, including heart rate and mean arterial blood

pressure, are monitored throughout the study.

Clinical Development
AZD5462 has successfully completed Phase I clinical trials in healthy volunteers,

demonstrating that it is well-tolerated. A Phase IIb clinical trial (LUMINARA) is currently

underway to evaluate the efficacy, safety, and pharmacokinetics of AZD5462 in patients with

chronic heart failure.
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Caption: Logical flow of AZD5462's clinical development.

Conclusion
AZD5462 is a promising, orally active, selective RXFP1 agonist with a well-defined mechanism

of action and a favorable preclinical and early clinical profile. The ongoing Phase IIb trial will

provide crucial data on its efficacy in treating patients with chronic heart failure. The

development of AZD5462 represents a significant step towards a novel therapeutic approach

for this debilitating condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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